molecular formula C11H9N3O2 B2692937 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine CAS No. 685106-65-4

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

Cat. No.: B2692937
CAS No.: 685106-65-4
M. Wt: 215.212
InChI Key: TYPNCFKVEIHZOY-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring fused with a 1,3-benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Future Directions

The future directions for research on “4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, CDK4 has been identified as a promising target for breast cancer therapy, suggesting that these compounds could be further explored for their potential in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine typically involves the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with guanidine in the presence of a base to form the desired pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-yl)pyrimidine
  • 4-(1,3-Benzodioxol-5-yl)thiazole
  • 4-(1,3-Benzodioxol-5-yl)imidazole

Uniqueness

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is unique due to its specific combination of the 1,3-benzodioxole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-4-3-8(14-11)7-1-2-9-10(5-7)16-6-15-9/h1-5H,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPNCFKVEIHZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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